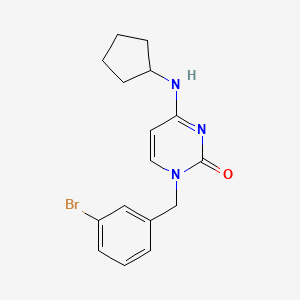

1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidinone derivatives involves several strategic steps, including condensation, cyclization, and substitution reactions, to incorporate different functional groups into the pyrimidinone core. A common approach includes the aromatic nucleophilic substitution reaction, which has been utilized for the synthesis of new unnatural amino acids by masking the oxo function of the 4(3H)-pyrimidinone ring (ElMarrouni & Heras, 2015). Additionally, modifications in the synthesis pathway have led to the development of derivatives through consecutive transformations, highlighting the versatility of pyrimidinone chemistry (Erkin & Krutikov, 2008).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives, including 1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone, is characterized using a combination of spectroscopic and computational methods. Studies involving NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations provide deep insights into the molecular geometry, electronic structure, and stability of these compounds. For example, research on similar brominated pyrimidinone compounds elucidates their structural configurations and the influence of substituents on their overall stability (Martins et al., 1998).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions, enabling the functionalization of the core structure and the introduction of diverse substituents. Reactions such as bromination, cycloaddition, and radical cyclization are pivotal in the synthesis of pyrimidinone derivatives. These reactions not only extend the chemical diversity of pyrimidinones but also influence their chemical properties, including reactivity and interaction with biological targets (Zigeuner et al., 1975). The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through intramolecular addition of aryl radicals showcases the chemical versatility of pyrimidinones (Majumdar & Mukhopadhyay, 2003).

Wissenschaftliche Forschungsanwendungen

C-C Bond Formation and Synthesis of Heterocycles

A study by Majumdar and Mukhopadhyay (2003) explores the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones, showcasing the potential of these compounds in creating novel heterocyclic structures through intramolecular addition reactions Majumdar & Mukhopadhyay, 2003.

Novel Amino Acids Synthesis

ElMarrouni and Heras (2015) demonstrated the use of a p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids, indicating a method for expanding the diversity of amino acids available for peptide synthesis ElMarrouni & Heras, 2015.

Antiproliferative Activity

Nawrocka et al. (2004) synthesized a series of 2-aminobenzimidazole derivatives, including 2-(o-Bromobenzylamino)benzimidazole, and evaluated their antiproliferative activity in vitro against various human cancer cell lines. Some derivatives exhibited significant cytotoxic activity, underscoring the therapeutic potential of these compounds in cancer treatment Nawrocka et al., 2004.

Microwave-Assisted Synthesis and Anticancer Agents

Hosamani, Reddy, and Devarajegowda (2015) reported on the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids with potent anticancer activity. Their study provides insights into the rapid synthesis and potential therapeutic applications of these compounds Hosamani et al., 2015.

Biological Activity of Pyrazolo[3,4-d]pyrimidine Nucleosides

Cottam et al. (1984) investigated a series of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activity. The study highlights the synthesis process and evaluates the compounds' effectiveness against viruses, tumor cells, and parasites, contributing to the development of new antiviral and antitumor agents Cottam et al., 1984.

Eigenschaften

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-(cyclopentylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O/c17-13-5-3-4-12(10-13)11-20-9-8-15(19-16(20)21)18-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGDSQMZKMTLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=O)N(C=C2)CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)